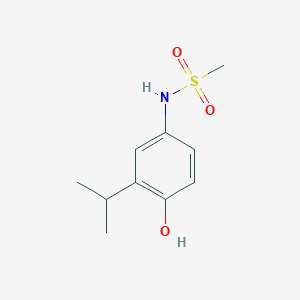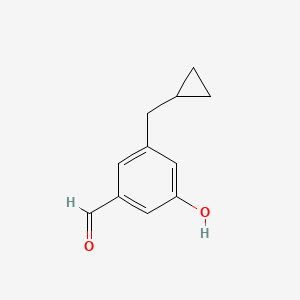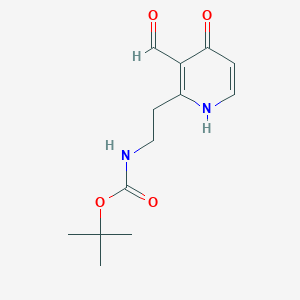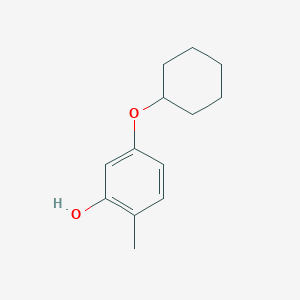
5-(Cyclohexyloxy)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclohexyloxy)-2-methylphenol: is an organic compound characterized by a phenolic structure with a cyclohexyloxy group attached to the fifth carbon and a methyl group attached to the second carbon of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and cyclohexanol as the primary starting materials.
Etherification Reaction: Phenol undergoes an etherification reaction with cyclohexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form 5-(Cyclohexyloxy)phenol.
Methylation: The intermediate 5-(Cyclohexyloxy)phenol is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 5-(Cyclohexyloxy)-2-methylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, resulting in the formation of cyclohexyloxy-methylcyclohexanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexyloxy-methylcyclohexanol.
Substitution: Halogenated or nitro-substituted phenolic compounds.
科学的研究の応用
Chemistry:
Catalysis: 5-(Cyclohexyloxy)-2-methylphenol can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: The compound is used in the synthesis of polymers and resins with specific properties.
Biology:
Antioxidant: Due to its phenolic structure, the compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress and cellular protection.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry:
Coatings and Adhesives: this compound is used in the formulation of coatings and adhesives due to its chemical stability and adhesive properties.
作用機序
The mechanism of action of 5-(Cyclohexyloxy)-2-methylphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
類似化合物との比較
Phenol: The parent compound with a simpler structure, lacking the cyclohexyloxy and methyl groups.
Cyclohexyloxyphenol: Similar structure but without the methyl group.
2-Methylphenol (o-Cresol): Similar structure but without the cyclohexyloxy group.
Uniqueness:
Enhanced Stability: The presence of the cyclohexyloxy group provides increased chemical stability compared to phenol and 2-methylphenol.
Improved Solubility: The compound exhibits better solubility in organic solvents due to the cyclohexyloxy group.
Versatile Applications: The combination of the cyclohexyloxy and methyl groups enhances its utility in various scientific and industrial applications.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
5-cyclohexyloxy-2-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChIキー |
OTKHMRQDYRWEPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


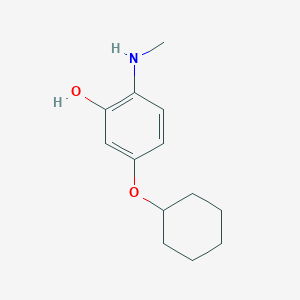
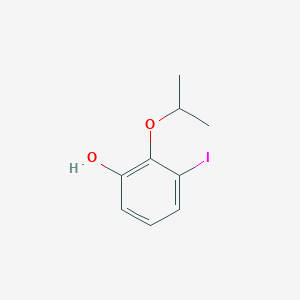
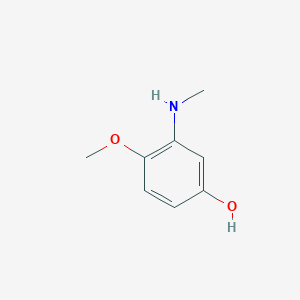
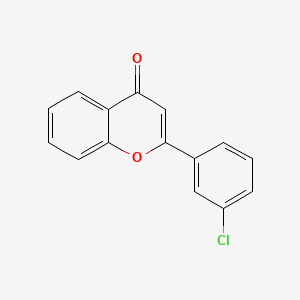
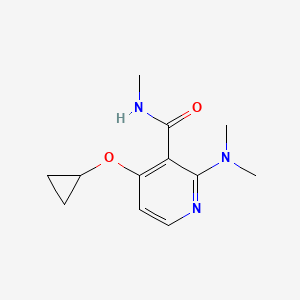
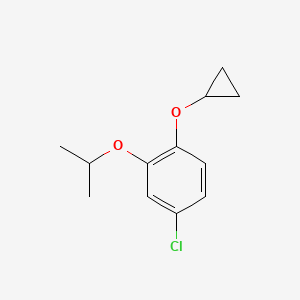

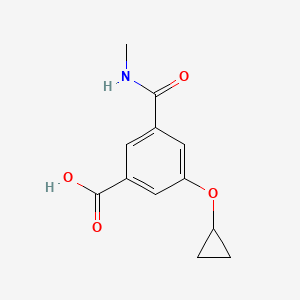
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

